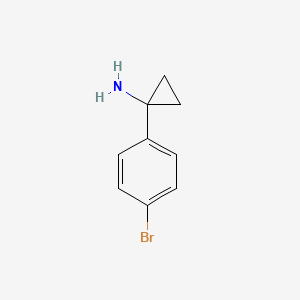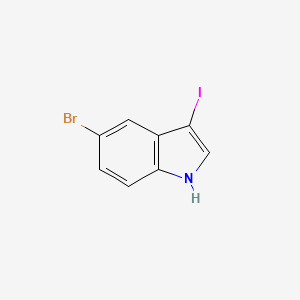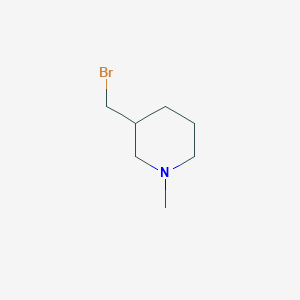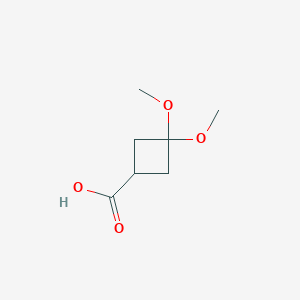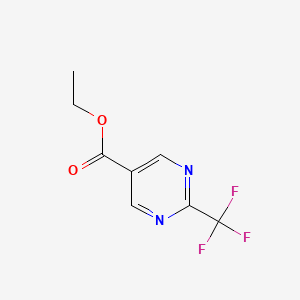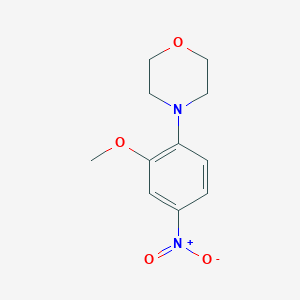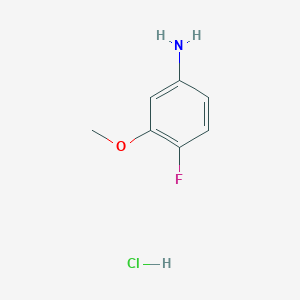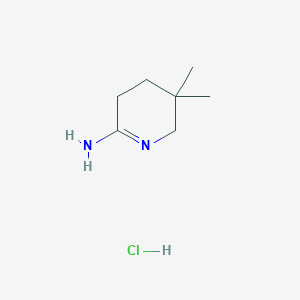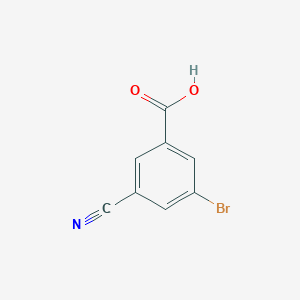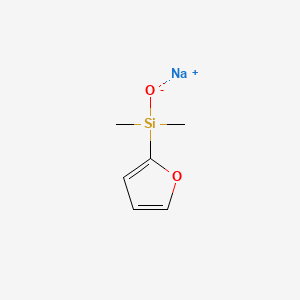
2-Furyldimethylsilanol sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furyldimethylsilanol sodium salt: is an organosilicon compound with the molecular formula C₆H₉NaO₂Si It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a silicon atom bonded to two methyl groups and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-Furyldimethylsilanol sodium salt typically involves the reaction of furan with dimethylchlorosilane in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Reaction of Furan with Dimethylchlorosilane:
- Equation:
C4H4O+(CH3)2SiCl+NaOH→C6H9NaO2Si+NaCl+H2O
Reagents: Furan, dimethylchlorosilane, sodium hydroxide
Conditions: The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Furyldimethylsilanol sodium salt undergoes various chemical reactions, including:
- Oxidation: The furan ring can be oxidized to form furan derivatives.
- Reduction: The compound can be reduced to form silanol derivatives.
- Substitution: The silicon atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
- Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
- Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.
- Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable solvent.
Major Products:
- Oxidation: Furan derivatives such as furan-2-carboxylic acid.
- Reduction: Silanol derivatives such as dimethylsilanol.
- Substitution: Substituted silanol compounds.
Aplicaciones Científicas De Investigación
2-Furyldimethylsilanol sodium salt has several scientific research applications, including:
- Chemistry: It is used as a reagent in organic synthesis for the preparation of various furan derivatives.
- Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
- Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
- Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Furyldimethylsilanol sodium salt involves its interaction with molecular targets and pathways. The furan ring and silicon atom play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate cellular processes through its unique chemical structure.
Comparación Con Compuestos Similares
- Furan: A simple heterocyclic compound with a similar ring structure.
- Dimethylsilanol: A silicon-containing compound with similar reactivity.
- Sodium furan-2-carboxylate: A furan derivative with a carboxylate group.
Uniqueness: 2-Furyldimethylsilanol sodium salt is unique due to the presence of both a furan ring and a silicon atom in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
879904-88-8 |
|---|---|
Fórmula molecular |
C6H10NaO2Si |
Peso molecular |
165.22 g/mol |
Nombre IUPAC |
sodium;furan-2-yl-dimethyl-oxidosilane |
InChI |
InChI=1S/C6H10O2Si.Na/c1-9(2,7)6-4-3-5-8-6;/h3-5,7H,1-2H3; |
Clave InChI |
WHZZRZHZQWMTNF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C1=CC=CO1)[O-].[Na+] |
SMILES canónico |
C[Si](C)(C1=CC=CO1)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


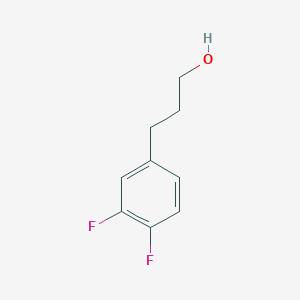
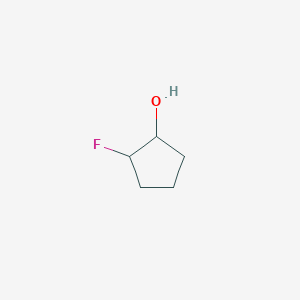
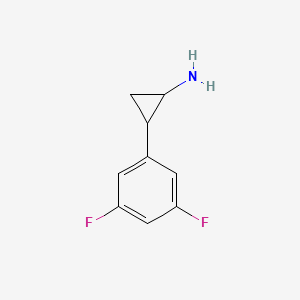
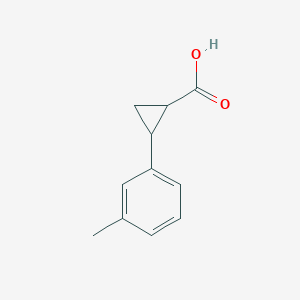
![4,5-Dihydrobenzo[d]thiazol-6(7H)-one](/img/structure/B1343215.png)
